molecular formula C11H16F3NO3 B1406676 tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate CAS No. 1803609-28-0

tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate

Cat. No.: B1406676
CAS No.: 1803609-28-0
M. Wt: 267.24 g/mol
InChI Key: XDYXCXMMKKEGSA-UHFFFAOYSA-N
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Description

Tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate (CAS 1803609-28-0) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H16F3NO3 and a molecular weight of 267.24 g/mol, features a carbamate-protected amine group linked to a 3-oxo-1-(trifluoromethyl)cyclobutyl scaffold . The presence of both the carbonyl group and the highly stable trifluoromethyl group on the cyclobutane ring makes this molecule a valuable synthon for the development of more complex pharmaceutical candidates. The tert-butoxycarbonyl (Boc) protecting group is particularly useful for safeguarding the amine functionality during synthetic sequences and can be removed under mild acidic conditions. Researchers utilize this building block in the design and synthesis of novel molecules, where the cyclobutane ring can influence the compound's conformation and metabolic stability, and the trifluoromethyl group can enhance lipophilicity and membrane permeability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-6-10(11(12,13)14)4-7(16)5-10/h4-6H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXCXMMKKEGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(=O)C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative containing a trifluoromethyl group and a ketone functional group. The reaction is typically carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds with desired properties. The synthesis typically involves the reaction of tert-butyl carbamate with cyclobutyl derivatives containing trifluoromethyl and ketone groups, often utilizing bases like cesium carbonate and palladium catalysts in solvents such as 1,4-dioxane.

Biological Applications

Medicinal Chemistry
Research indicates that tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate exhibits significant biological activity. The trifluoromethyl and ketone functionalities may interact with specific biological targets, influencing enzyme activity and receptor binding. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential, particularly in treating various diseases.

Antifungal Activity
Initial research has evaluated the antifungal properties of this compound against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. Findings suggest that while it demonstrates antifungal activity, it may be slightly less potent than related compounds lacking the trifluoromethyl group.

Industrial Applications

Development of New Materials
In addition to its roles in medicinal chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance material performance or modify chemical processes for improved efficiency .

Table: Summary of Applications

Field Application Notes
Chemistry Intermediate for organic synthesisKey role in synthesizing complex molecules
Biology Potential therapeutic applicationsInvestigated for interactions with enzymes and receptors
Medicine Antifungal propertiesEffective against certain fungal strains; ongoing research into broader therapeutic uses
Industry Development of new materialsEnhances performance and efficiency in chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate
  • CAS No.: 1803609-28-0
  • Molecular Formula: C₁₁H₁₆F₃NO₃
  • Molecular Weight : 267.24 g/mol
  • Structure : Features a strained cyclobutane ring substituted with a 3-oxo (keto) group and a trifluoromethyl (-CF₃) group. The carbamate moiety is attached via a methylene (-CH₂-) linker to the cyclobutane ring .

Key Characteristics :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature.

Comparison with Structural Analogs

tert-Butyl (3-Oxocyclobutyl)carbamate

  • CAS No.: Not specified (PubChem CID: 23374584)
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 233.75 g/mol
  • Structure : Lacks the trifluoromethyl group and methylene linker; the carbamate is directly attached to the 3-oxocyclobutane ring .

Comparison :

  • Lipophilicity : Lower than the target compound due to the absence of fluorine atoms.
  • Reactivity : The unsubstituted cyclobutane ring may exhibit higher susceptibility to nucleophilic attack compared to the electron-deficient CF₃-containing analog.
  • Applications : Likely used as a simpler intermediate in organic synthesis, whereas the target compound’s CF₃ group may confer advantages in medicinal chemistry (e.g., protease inhibition).

tert-Butyl N-[(1-Fluoro-3-oxocyclobutyl)methyl]carbamate

  • CAS No.: 2231675-68-4
  • Molecular Formula: C₁₀H₁₆FNO₃
  • Molecular Weight : 217.24 g/mol
  • Structure : Contains a fluorine atom at the 1-position of the cyclobutane ring but lacks the trifluoromethyl group .

Comparison :

  • Electronic Effects : Fluorine’s electronegativity may polarize the cyclobutane ring, altering reactivity in substitution reactions. However, the single fluorine atom is less electron-withdrawing than CF₃.
  • Steric Profile: Smaller substituent (F vs.
  • Biological Implications : Fluorine’s presence might enhance membrane permeability but with reduced metabolic stability compared to the CF₃ analog.

tert-Butyl (1-(2-Fluorophenyl)-3-oxocyclobutyl)methylcarbamate

  • CAS No.: Not available
  • Molecular Formula: C₁₆H₂₀FNO₃
  • Molecular Weight : 293.33 g/mol
  • Structure : Incorporates a 2-fluorophenyl substituent on the cyclobutane ring, introducing aromaticity and bulk .

Comparison :

  • Aromatic Interactions : The fluorophenyl group enables π-π stacking in biological systems, unlike the aliphatic CF₃ group in the target compound.
  • Solubility : Increased molecular weight and aromaticity may reduce aqueous solubility compared to the target compound.
  • Applications : Likely tailored for targets requiring aromatic interactions (e.g., kinase inhibitors), whereas the CF₃ group in the target compound may suit hydrophobic binding pockets.

tert-Butyl N-(3-Fluorocyclohexyl)carbamate

  • CAS No.: 1546332-14-2
  • Molecular Formula: C₁₁H₂₀FNO₂
  • Molecular Weight : 241.28 g/mol
  • Structure : Cyclohexane ring substituted with fluorine at the 3-position; lacks the cyclobutane ring and oxo group .

Comparison :

  • Ring Strain : Cyclohexane’s lower ring strain increases conformational flexibility versus the strained cyclobutane in the target compound.
  • Electron Effects: Fluorine’s inductive effect is less pronounced on a six-membered ring compared to the four-membered cyclobutane.
  • Utility : Likely used as a flexible building block in peptide mimics, whereas the target compound’s rigidity may aid in stabilizing transition states in catalysis.

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
Target Compound C₁₁H₁₆F₃NO₃ 267.24 3-oxo, CF₃, methylene linker High (LogP ~2.5*)
tert-Butyl (3-oxocyclobutyl)carbamate C₉H₁₅NO₃ 233.75 3-oxo Moderate (LogP ~1.8*)
tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate C₁₀H₁₆FNO₃ 217.24 1-fluoro, 3-oxo Moderate (LogP ~1.9*)
tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate C₁₆H₂₀FNO₃ 293.33 2-fluorophenyl, 3-oxo High (LogP ~3.0*)
tert-Butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 241.28 3-fluorocyclohexane Low (LogP ~1.5*)

*Predicted LogP values based on substituent contributions.

Key Findings and Implications

  • Trifluoromethyl Advantage : The target compound’s CF₃ group enhances metabolic stability and lipophilicity, making it superior for applications requiring prolonged biological activity .
  • Ring Strain Effects : The cyclobutane ring’s strain may increase reactivity in ring-opening reactions compared to cyclohexane analogs .
  • Fluorine Positioning : Fluorine on the cyclobutane () vs. CF₃ (Target) leads to divergent electronic profiles, impacting solubility and target binding .

Biological Activity

tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16F3NO3
  • Molecular Weight : 267.25 g/mol
  • CAS Number : 1803609-28-0

Synthesis

The synthesis of this compound typically involves:

  • Reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl derivative.
  • Use of bases like cesium carbonate (Cs2CO3) and palladium catalysts in solvents such as 1,4-dioxane.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and ketone functional groups enhance its reactivity and binding affinity, influencing various biochemical pathways.

Antifungal Activity

Research has evaluated the antifungal properties of this compound against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The compound has shown promising results in inhibiting fungal growth, although it is slightly less potent than its parent compound without the trifluoromethyl group .

Lipophilicity and Metabolic Stability

The introduction of the trifluoromethyl-cyclobutyl group has been shown to increase lipophilicity:

  • Log D Increase : Replacement of the tert-butyl group with the trifluoromethyl-cyclobutane resulted in an increase of approximately 0.4–0.5 units in log D values for various model compounds .

However, the effect on metabolic stability varies:

  • In some cases, it led to decreased metabolic stability (e.g., Tebutam), while in others, it increased stability (e.g., Butenafine) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Antifungal ActivityInhibition of Trichophyton strains
LipophilicityIncreased log D by 0.4–0.5 units
Metabolic StabilityVariable effects; decreased or increased stability

Case Studies

  • Butenafine Analogue Study : The antifungal activity of Butenafine was compared with its trifluoromethyl analogue, showing that while both compounds were effective, the original drug was slightly more potent against tested fungal strains .
  • Lipophilicity Analysis : A comprehensive study on several bioactive compounds demonstrated that replacing tert-butyl with trifluoromethyl-cyclobutane significantly influenced their hydrophobic properties, which is critical for drug design .

Q & A

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodological Answer :
  • Exothermicity : Use jacketed reactors with controlled cooling during Boc protection to prevent thermal runaway.
  • Purification : Switch from column chromatography to fractional crystallization for >10 g batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate
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tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate

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